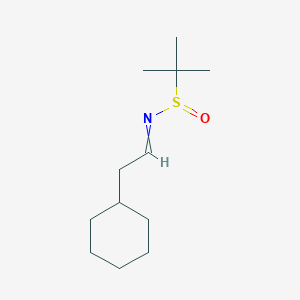
(E)-N-(2-cyclohexylethylidene)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-cyclohexylethylidene)-2-methylpropane-2-sulfinamide is an organic compound with a unique structure that combines a cyclohexyl group, an ethylidene linkage, and a sulfinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in this synthesis include triethylamine and dichloromethane, with reactions often conducted under inert atmospheres and at controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-cyclohexylethylidene)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfinamide group to sulfone or sulfoxide derivatives.
Reduction: Reduction of the ethylidene linkage to form saturated derivatives.
Substitution: Nucleophilic substitution reactions at the sulfinamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinamide group can yield sulfone or sulfoxide derivatives, while reduction of the ethylidene linkage can produce saturated amines.
Scientific Research Applications
(E)-N-(2-cyclohexylethylidene)-2-methylpropane-2-sulfinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of chiral catalysts and ligands.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, particularly in the field of polymer chemistry.
Mechanism of Action
The mechanism of action of (E)-N-(2-cyclohexylethylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways The sulfinamide group can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules The cyclohexyl group provides steric hindrance, influencing the compound’s reactivity and selectivity
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-N-(2-cyclohexylethylidene)-2-methylpropane-2-sulfinamide include:
N-cyclohexylidene-2-methylpropane-2-sulfinamide: Lacks the ethylidene linkage, resulting in different reactivity and applications.
N-(2-cyclohexylethylidene)-2-methylpropane-2-sulfonamide: Contains a sulfonamide group instead of a sulfinamide group, leading to different chemical properties and uses.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, including the cyclohexyl group, ethylidene linkage, and sulfinamide moiety. This combination imparts specific reactivity and selectivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H23NOS |
|---|---|
Molecular Weight |
229.38 g/mol |
IUPAC Name |
N-(2-cyclohexylethylidene)-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C12H23NOS/c1-12(2,3)15(14)13-10-9-11-7-5-4-6-8-11/h10-11H,4-9H2,1-3H3 |
InChI Key |
KPTBVWBTMMZRHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)N=CCC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


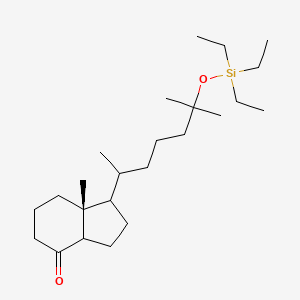
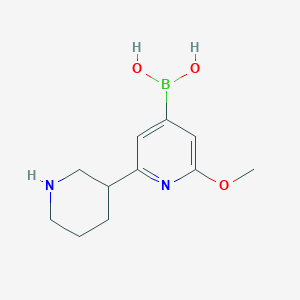
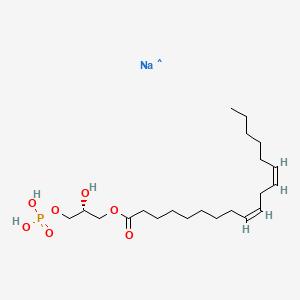
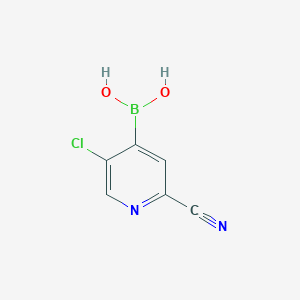
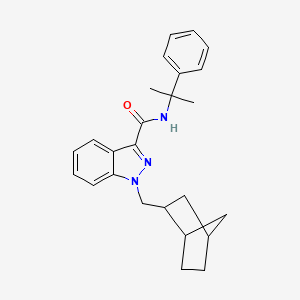
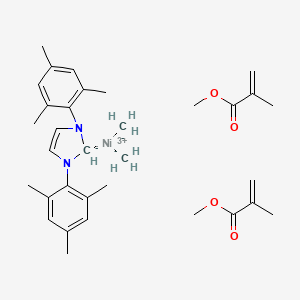
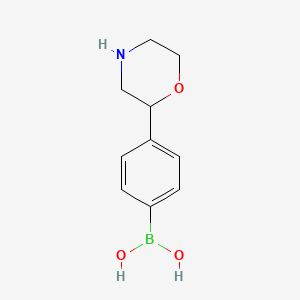
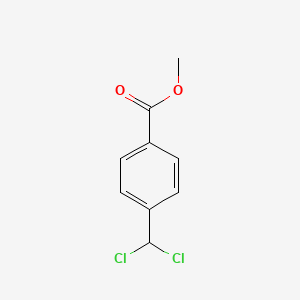
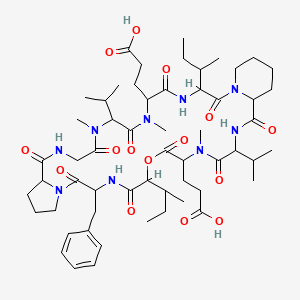
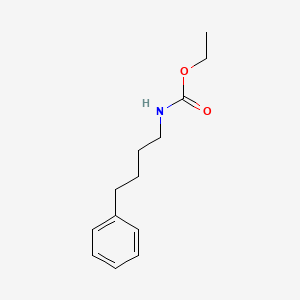
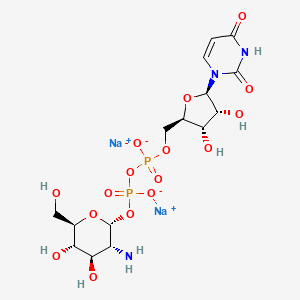
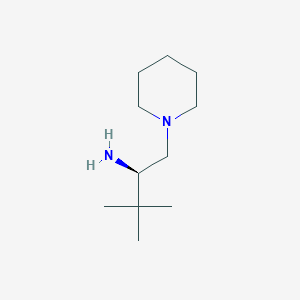
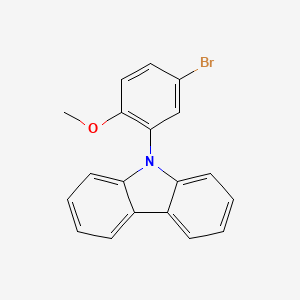
![2-[[4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]amino]-3-hydroxy-N-(4-methyl-1-oxopentan-2-yl)pentanediamide](/img/structure/B14077447.png)
